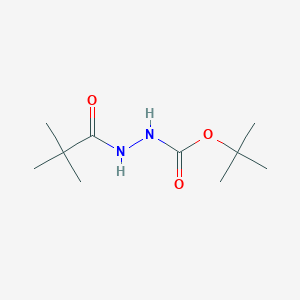
Tert-butyl 2-pivaloylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2,2-dimethylpropanoylamino)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an N-(2,2-dimethylpropanoylamino) group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethylpropanoylamino)carbamate typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-(2,2-dimethylpropanoylamino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2,2-dimethylpropanoylamino)carbamate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-(2,2-dimethylpropanoylamino)carbamate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
N-tert-Butyldiethanolamine: A compound with a similar tert-butyl group.
2-Methyl-2-propanethiol: Another compound with a related structure.
This comprehensive overview provides a detailed understanding of tert-butyl N-(2,2-dimethylpropanoylamino)carbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2,2-dimethylpropanoylamino)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)7(13)11-12-8(14)15-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) |
Clave InChI |
CFXLEMZNWBHNQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


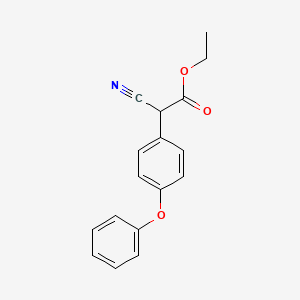
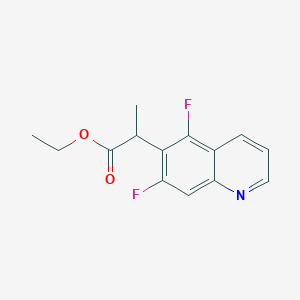


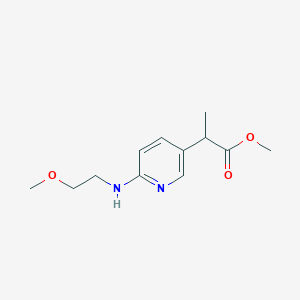
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)

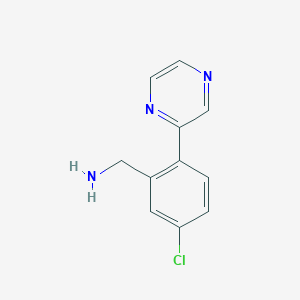
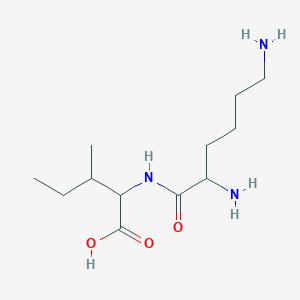
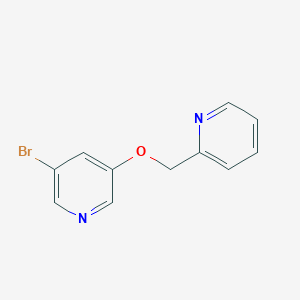
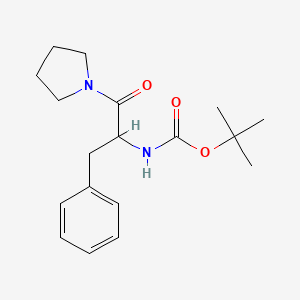

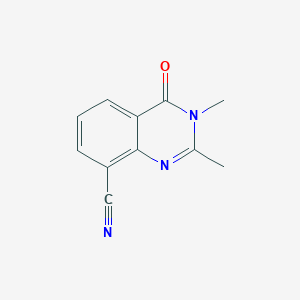
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
